

Inter-laboratory Comparison of Acid Yellow 199

Analysis: A Technical Guide

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Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of **Acid Yellow 199**. Due to the limited availability of public data from inter-laboratory comparisons specifically for **Acid Yellow 199**, this document presents a synthesized guide based on established analytical techniques for azo dyes. The data herein is representative of typical performance characteristics observed in proficiency testing for similar analytes.

Data Presentation: Hypothetical Inter-laboratory Comparison

The following table summarizes hypothetical performance data from a simulated inter-laboratory comparison for the analysis of **Acid Yellow 199** in a spiked textile extract. The data reflects typical variations and performance metrics across different analytical methods.

Parameter	HPLC-UV	LC-MS/MS	Spectrophotometry
Linearity (R^2)	> 0.995	> 0.998	> 0.990
Limit of Detection (LOD)	0.1 mg/L	0.01 mg/L	1.0 mg/L
Limit of Quantitation (LOQ)	0.3 mg/L	0.03 mg/L	3.0 mg/L
Accuracy (% Recovery)	92 - 105%	98 - 103%	85 - 110%
Precision (%RSD)	< 5%	< 3%	< 10%
Inter-laboratory CV (%)	8.5	5.2	12.8

CV: Coefficient of Variation; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices and laboratory conditions.

1. Sample Preparation: Textile Extraction

This protocol describes the extraction of **Acid Yellow 199** from a textile sample.

- Apparatus and Reagents:
 - Methanol (HPLC grade)
 - Water (deionized)
 - Formic acid

- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 μm)
- Volumetric flasks
- Procedure:
 - Weigh 1.0 g of the textile sample, cut into small pieces, and place it into a 50 mL conical flask.
 - Add 20 mL of a methanol/water (70:30 v/v) solution containing 0.1% formic acid.
 - Sonicate the sample for 30 minutes at 60°C in an ultrasonic bath.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 μm syringe filter into a clean vial for analysis.

2. Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

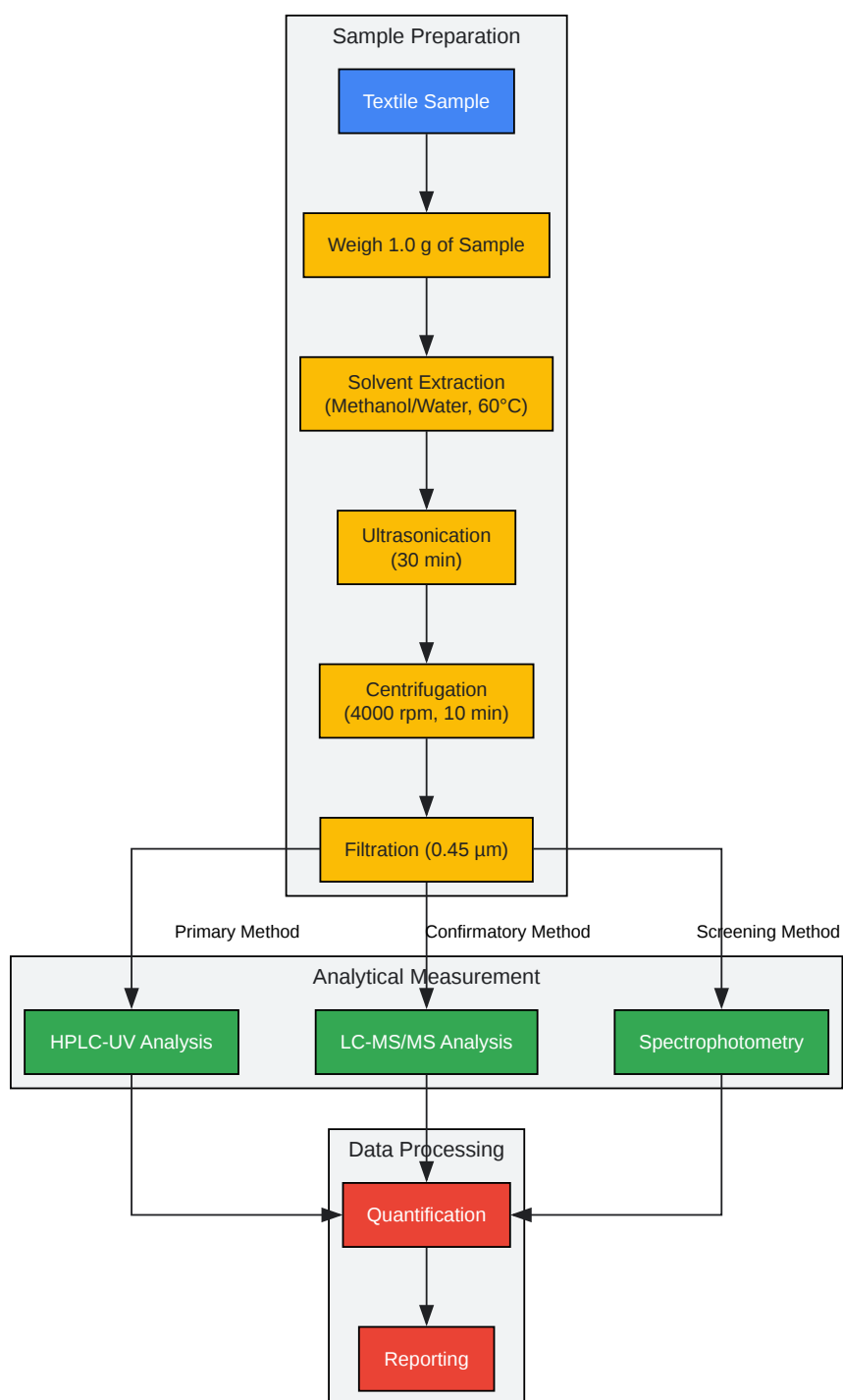
This method is suitable for the quantification of **Acid Yellow 199**.

- Instrumentation and Conditions:
 - HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: 20% B to 80% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 430 nm.
- Calibration:
 - Prepare a stock solution of **Acid Yellow 199** (1000 mg/L) in methanol.
 - Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) by diluting the stock solution with the mobile phase.
 - Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Visualizations

Experimental Workflow for **Acid Yellow 199** Analysis



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Caption: Workflow for **Acid Yellow 199** Analysis.

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